2,3-Dimethyl-4-nitroaniline
Overview
Description
2,3-Dimethyl-4-nitroaniline is an aromatic intermediate used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . It has been reported to be determined by diazotization and coupling spectrophotometric technique using 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N - (1-naphthyl)ethylenediamine as coupling agents .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-4-nitroaniline is C8H10N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Intramolecular hydrogen-bonding results in a very low basicity for 2-nitroaniline. Aside from its reduction to phenylenediamine, 2-nitroaniline undergoes other reactions anticipated for aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethyl-4-nitroaniline include a density of 1.2±0.1 g/cm3, boiling point of 287.6±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, flash point of 127.7±22.6 °C, index of refraction of 1.592, molar refractivity of 47.1±0.3 cm3, and a polar surface area of 49 Å2 .Scientific Research Applications
Piezoelectric and Optical Properties
2,3-Dimethyl-4-nitroaniline has been identified as a piezoelectric organic superplastic and superelastic charge transfer molecular crystal. In a study by Baptista et al. (2022), it was crystallized in an acentric structure and embedded in poly-l-lactic acid polymer microfibers using electrospinning. This composite displayed high piezoelectric output response and solid-state blue fluorescence, making it suitable for energy harvesting and emission applications (Baptista et al., 2022).
Crystallographic Studies
In 1989, Krygowski and Maurin conducted crystallographic studies of 2,3-Dimethyl-4-nitroaniline, focusing on its intra- and inter-molecular interactions. Their research provided structural evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, enhancing understanding of molecular geometry and interaction in these compounds (Krygowski & Maurin, 1989).
Synthesis and Spectral Studies
Jarad (2016) explored the synthesis of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, derived from 4-aminoantipyrine and 4-nitroaniline, including 2,3-Dimethyl-4-nitroaniline. The study involved characterizing the synthesized ligand and its complexes with metal ions, demonstrating the potential of these compounds in dyeing and antibacterial applications (Jarad, 2016).
Molecular and Crystal Structure Analysis
Research on the molecular and crystal structure of N,N-dimethyl-4-nitroaniline derivatives, including 2,3-Dimethyl-4-nitroaniline, was conducted by Borbulevych et al. (2002). They used X-ray diffraction and ab initio calculations to study these structures, providing insights into the conformation of dimethylamino groups and the potential for non-linear optical organic materials (Borbulevych et al., 2002).
UV/Vis Spectroscopic Properties
El-Sayed et al. (2003) investigated the UV/Vis spectroscopic properties of N-(2′-Hydroxy-4′-N,N-dimethyl-aminobenzylidene)-4-nitroaniline in various solvents and solid environments. This study provided valuable data on donor-acceptor interactions and the impact of different environments on spectral properties (El-Sayed et al., 2003).
Safety And Hazards
2,3-Dimethyl-4-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
Record name | 2,3-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-nitroaniline | |
CAS RN |
80879-86-3 | |
Record name | 2,3-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.